molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1344228
M. Wt: 401.3 g/mol
InChI Key: PWAHPHMIXPBBQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is closely related to the compounds studied in the provided papers. In the first paper, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. The study utilized Density Functional Theory (DFT) to determine optimized geometrical parameters and vibrational assignments, which are crucial for understanding the molecular structure of similar compounds .

Synthesis Analysis

The synthesis of related piperidine compounds is described in several papers. For instance, the second paper details the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are structurally related to the target compound . Similarly, the sixth paper presents a method for synthesizing novel spiro compounds through a one-pot, four-component domino reaction, which could provide insights into the synthesis of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate .

Chemical Reactions Analysis

The reactivity and potential chemical reactions of piperidine derivatives can be inferred from the first paper, which investigates the most reactive sites of the title compound using Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor . This information is valuable for predicting how benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed across the papers. For example, the fourth paper provides insights into the photoluminescence spectra, which explain the optical properties of the synthesized piperidine substituted benzothiazole derivatives . This could be relevant when analyzing the properties of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. Additionally, the fifth paper's discussion on the synthesis and spectral analysis of 1,3,4-oxadiazole bearing compounds, which include piperidine moieties, could provide further understanding of the physical and chemical properties of the target compound .

Case Studies and Biological Evaluation

The biological activities of similar compounds are evaluated in several papers. The second paper assesses the inhibitory activity of synthesized compounds toward 5alpha-reductase isozymes, which could serve as a case study for the potential biological applications of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate . The fifth paper also provides a biological evaluation of synthesized compounds against butyrylcholinesterase (BChE) enzyme, including molecular docking studies to determine ligand-BChE binding affinity .

Scientific Research Applications

1. Synthesis of Spiroindole and Spirooxindole Scaffolds

  • Application Summary : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
  • Methods of Application : The synthesis of these compounds has been an active research field of organic chemistry for well over a century . The spiroindole and spirooxindoles are divided by the type and ring size of the spirocycle that is fused to indole or oxindole .
  • Results or Outcomes : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

2. Inhibition of Cholinesterase Receptors

  • Application Summary : The benzyl-piperidine group, which is similar to the structure of your compound, is often necessary for the successful inhibition of cholinesterase receptors .
  • Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .
  • Results or Outcomes : This interaction leads to the inhibition of cholinesterase receptors, which can have significant implications in the treatment of diseases like Alzheimer’s .

3. Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

  • Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
  • Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

4. Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

  • Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
  • Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

5. Medicinal Applications of Heterocyclic Compounds

  • Application Summary : Heterocyclic compounds, such as those containing a spiro[indoline-3,4’-piperidine] scaffold, are present in more than 85% of all physiologically active chemical compounds .
  • Methods of Application : These compounds are often synthesized and then tested for their biological activity .
  • Results or Outcomes : Many of these compounds have shown significant bioactivity and are used in the treatment of various diseases .

6. Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

  • Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
  • Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

7. Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

  • Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
  • Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Future Directions

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

properties

IUPAC Name

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHPHMIXPBBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

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